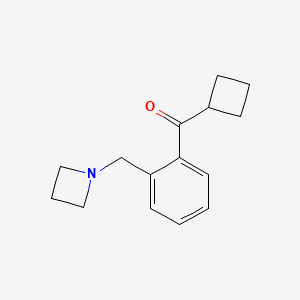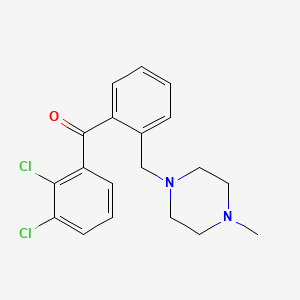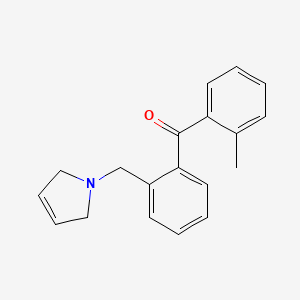
3',4'-Dichloro-3-(4-fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4′-Dichloro-3-(4-fluorophenyl)propiophenone, also known as DCFPP, is a synthetic compound that has been used extensively in scientific research. It is a type of aryl halide that can be used as a reagent in organic synthesis. DCFPP has been found to be an effective reagent in a variety of chemical reactions, including the preparation of cyclic ethers, the synthesis of aryl ketones, and the preparation of aryl amines. Additionally, DCFPP has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-depressants.
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Applications
Antibacterial Agents : A study explored the synthesis of new thiadiazolotriazinones containing fluorophenyl groups, demonstrating potential as antibacterial agents. The inclusion of fluorophenyl moieties is crucial for the biological activity of these compounds, showcasing the importance of halogenated propiophenones in medicinal chemistry (Holla, Bhat, & Shetty, 2003).
Anticancer Screening : Research on the synthesis of triazolo-thiadiazines carrying a dichloro-fluorophenyl moiety revealed that some compounds exhibit moderate to excellent antitumor activity against various cancer cell lines, highlighting the potential use of such halogenated propiophenones in anticancer drug development (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Material Science and Polymer Chemistry
High-Performance Polymers : A study on the synthesis of sulfonated poly (aryl ether sulfone) containing oxadiazole units indicated the use of fluorophenyl-based monomers for preparing membranes with excellent thermal, dimensional, and oxidative stability. These materials are promising for proton exchange membrane fuel cells at medium-high temperatures (Xu, Ren, Cheng, Ma, & Wang, 2013).
Polymeric Drug Synthesis : The role of halogenated propiophenones in the synthesis of antimicrobial polymers has been explored. Compounds derived from these propiophenones showed potential as antimicrobial agents, further emphasizing their relevance in developing new therapeutic materials (Manivannan, 2020).
Electronic and Optical Materials
- Electrochromic Devices and Energy Storage : The synthesis and characterization of compounds like 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its dithieno counterpart were reported. These compounds, upon electropolymerization, showed promising applications in energy storage and electrochromic devices due to their suitable band gaps and high capacitance values, showcasing the utility of fluorophenyl propiophenones in electronic material science (Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021).
Safety and Hazards
The safety data sheet indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . The compound should be stored and handled with appropriate safety measures .
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNRBHTAFOUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644599 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-74-6 |
Source


|
| Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)






![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)


